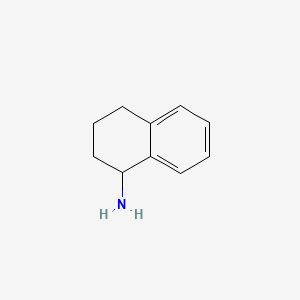

1,2,3,4-Tetrahydro-1-naphthylamine

Descripción general

Descripción

1,2,3,4-Tetrahidro-1-naftalenamina, también conocida como 1,2,3,4-Tetrahidro-1-naftilamina, es un compuesto orgánico con la fórmula molecular C10H13N. Es un derivado del naftaleno, donde el anillo de naftaleno está parcialmente hidrogenado, y un grupo amina está unido al primer átomo de carbono. Este compuesto es de gran interés debido a sus aplicaciones en varios campos, incluyendo la síntesis orgánica y la química medicinal .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 1,2,3,4-Tetrahidro-1-naftalenamina se puede sintetizar a través de varios métodos. Un método común implica la reducción de 1-nitro-2-naftol, seguida de hidrogenación catalítica. Otro enfoque es la aminación reductiva de 1-tetralona utilizando amoníaco o una amina en presencia de un agente reductor como el cianoborohidruro de sodio .

Métodos de Producción Industrial: En entornos industriales, la producción de 1,2,3,4-Tetrahidro-1-naftalenamina generalmente implica procesos de hidrogenación catalítica a gran escala. Estos procesos se optimizan para obtener un alto rendimiento y pureza, utilizando a menudo catalizadores de paladio o platino bajo condiciones controladas de temperatura y presión .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 1,2,3,4-Tetrahidro-1-naftalenamina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar los correspondientes derivados de naftilamina.

Reducción: El compuesto se puede reducir aún más para formar derivados de amina más saturados.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde el grupo amina puede ser reemplazado o modificado.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en condiciones básicas.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varias naftilaminas sustituidas, que pueden utilizarse posteriormente en la síntesis orgánica y aplicaciones farmacéuticas .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1,2,3,4-Tetrahydro-1-naphthylamine derivatives have shown significant potential as pharmacological agents. Notably:

- Antidepressant Properties : Novel cis-isomeric derivatives of this compound have been identified as effective antidepressants. These compounds act by blocking serotonin uptake, thus reversing serotonin depletion induced by other drugs .

- Chiral Amine Derivatives : The compound serves as a chiral amine in the synthesis of various pharmaceutical intermediates. Its derivatives are utilized in the preparation of drugs that require specific stereochemical configurations for efficacy .

Synthesis and Catalysis

The compound is extensively used in organic synthesis due to its ability to facilitate various chemical reactions:

- Synthesis of Complex Molecules : this compound is employed to prepare complex organic molecules such as imine-substituted thiophene Schiff base compounds and other biologically relevant structures .

- Catalysis in Asymmetric Reactions : It has been utilized as a ligand in asymmetric hydrogenation reactions. For instance, chiral phosphine ligands derived from this compound have been shown to enhance the selectivity of hydrogenation processes .

Chiral Discrimination

The compound plays a crucial role in studies related to chirality:

- Chiral Resolution : this compound is used in real-time chiral discrimination studies. It aids in the kinetic resolution of chiral amines using ω-transaminase enzymes in enzyme-membrane reactors .

- Chiral Auxiliary : As a chiral auxiliary, it facilitates the synthesis of enantiomerically pure compounds by providing a stereogenic environment that influences the outcome of chemical reactions .

Summary Table of Applications

Case Study 1: Antidepressant Efficacy

A study demonstrated that certain cis-isomeric derivatives of this compound effectively antagonized serotonin depletion induced by para-chloroamphetamine in rat models. The dosage required for a significant reversal was determined to be approximately 0.2 mg/kg body weight .

Case Study 2: Asymmetric Hydrogenation

Research highlighted the use of chiral phosphine ligands derived from this compound in asymmetric hydrogenation reactions. The ligands significantly improved the enantioselectivity of the reactions compared to non-chiral counterparts .

Mecanismo De Acción

El mecanismo por el cual la 1,2,3,4-Tetrahidro-1-naftalenamina ejerce sus efectos implica su interacción con varios objetivos moleculares y vías. Por ejemplo, en la química medicinal, puede actuar como un ligando para ciertos receptores o enzimas, modulando su actividad. La estructura del compuesto le permite participar en enlaces de hidrógeno e interacciones hidrófobas, que son cruciales para su actividad biológica .

Compuestos Similares:

1,2,3,4-Tetrahidroisoquinolina: Similar en estructura pero con un sistema de anillo diferente.

1-Aminotetralina: Otro derivado de tetralina con propiedades químicas similares.

2-Amino-1,2,3,4-tetrahidronaftaleno: Un isómero posicional con diferente reactividad.

Singularidad: La 1,2,3,4-Tetrahidro-1-naftalenamina es única debido a su patrón de sustitución específico y la presencia del grupo amina, que imparte propiedades químicas y biológicas distintas. Su capacidad para actuar como un intermedio versátil en la síntesis orgánica y sus posibles aplicaciones terapéuticas la convierten en un compuesto valioso en varios campos .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroisoquinoline: Similar in structure but with a different ring system.

1-Aminotetralin: Another derivative of tetralin with similar chemical properties.

2-Amino-1,2,3,4-tetrahydronaphthalene: A positional isomer with different reactivity.

Uniqueness: 1,2,3,4-Tetrahydro-naphthalen-1-ylamine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in various fields .

Actividad Biológica

1,2,3,4-Tetrahydro-1-naphthylamine (C10H13N), a derivative of naphthalene, has garnered attention for its potential biological activities. This compound is characterized by a partially hydrogenated naphthalene ring and an amine group, making it a versatile structure in medicinal chemistry and organic synthesis. Its biological properties include antimicrobial and anticancer activities, as well as implications for neurological disorders.

This compound exhibits significant biochemical properties that influence various cellular processes:

- Cell Signaling and Gene Expression : The compound interacts with cellular signaling pathways, affecting gene expression and cellular metabolism. It has been shown to alter the activity of specific enzymes and proteins within cells.

- Molecular Mechanism : The binding interactions of this compound with biomolecules lead to enzyme inhibition or activation. This interaction is crucial in its role as a reagent in iodocyclization reactions, forming covalent bonds with target molecules.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. Specific studies have highlighted its potential against resistant strains of bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis.

Anticancer Potential

The compound has also been studied for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA fragmentation. Notably, it has exhibited cytotoxic activity against human oral tumor cell lines and leukemic cells .

Neurological Applications

In the context of neurological disorders, derivatives of this compound have been explored for their antidepressant effects. Novel cis-isomeric derivatives have shown promise in blocking norepinephrine uptake, which is critical for mood regulation . This suggests potential applications in treating conditions such as depression and anxiety.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Benchchem Study | Demonstrated antimicrobial activity against resistant bacterial strains | Potential for developing new antibiotics |

| PMC3102549 | Induced apoptosis in HL-60 leukemia cells | Possible therapeutic strategy for leukemia |

| Patent US4536518A | Identified as an effective norepinephrine uptake blocker | Potential antidepressant applications |

Chemical Reactions

This compound participates in various chemical reactions that enhance its utility in research:

Propiedades

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZGPXSSNPTNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3459-02-7 (hydrochloride), 1743-01-7 (hydrochloride) | |

| Record name | 1-Aminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70903059 | |

| Record name | 1-Aminotetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-40-5, 2954-50-9 | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2217-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminotetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7A3GV2PNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.